molecular formula C9H12N2O2 B15227296 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid

2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B15227296
M. Wt: 180.20 g/mol
InChI Key: SNYWJXYIPXLROM-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it an interesting subject for various scientific studies. It is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are typically amines and alcohols.

    Substitution: The products depend on the substituents introduced, such as N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other pyrrolopyrazine derivatives.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-10-2-3-11-5-7(9(12)13)4-8(11)6-10/h4-5H,2-3,6H2,1H3,(H,12,13)

InChI Key

SNYWJXYIPXLROM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C=C(C=C2C1)C(=O)O

Origin of Product

United States

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